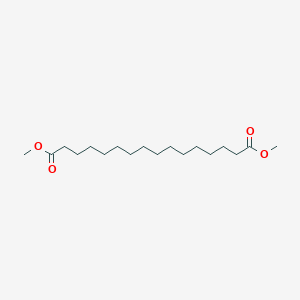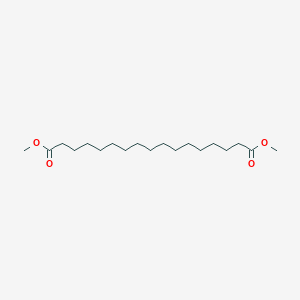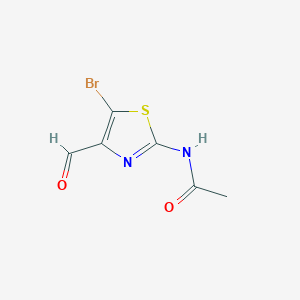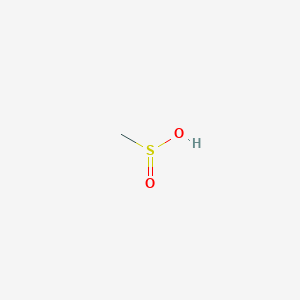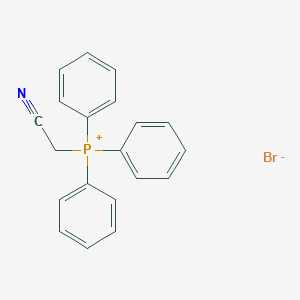![molecular formula C6H4O3 B102983 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 15254-69-0](/img/structure/B102983.png)
7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione is a bicyclic organic compound with a molecular formula of C7H6O3. It is commonly known as maleic anhydride, a white solid with a pungent odor. Maleic anhydride is widely used in the chemical industry for the production of various chemicals and materials, such as resins, plastics, and agricultural chemicals.1.0]hept-3-ene-2,5-dione.
Mécanisme D'action
Maleic anhydride reacts with various nucleophiles, such as alcohols, amines, and thiols, to form maleic acid derivatives, which can further react with other nucleophiles to form various compounds. Maleic anhydride can also undergo Diels-Alder reaction with dienes to form cycloadducts, which are widely used in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
Maleic anhydride is a highly reactive compound and can cause irritation to the skin, eyes, and respiratory system. It can also cause sensitization and allergic reactions in some individuals. However, there is limited information on the biochemical and physiological effects of maleic anhydride in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Maleic anhydride is a widely used chemical in the laboratory due to its high reactivity and versatility. It can be used in various reactions, such as esterification, amidation, and Diels-Alder reaction, to form various compounds. However, maleic anhydride is also a highly toxic and hazardous chemical, and its use should be strictly controlled and monitored.
Orientations Futures
There are many potential future directions for the research and development of maleic anhydride. One of the main areas of research is in the production of maleic anhydride-based polymers with improved properties, such as higher thermal stability, better mechanical properties, and increased biodegradability. Another area of research is in the development of maleic anhydride-based drug candidates with improved pharmacological properties, such as higher efficacy, better selectivity, and lower toxicity. Additionally, the use of maleic anhydride in renewable energy applications, such as the production of biofuels and bioplastics, is also an area of growing interest.
Méthodes De Synthèse
The synthesis of maleic anhydride can be achieved through the oxidation of benzene or n-butane with air in the presence of a catalyst, such as vanadium pentoxide or iron(III) oxide. The reaction takes place at high temperature and pressure, and the yield of maleic anhydride is around 50-60%.
Applications De Recherche Scientifique
Maleic anhydride has been widely used in scientific research for various purposes. One of the main applications is in the production of maleic anhydride-modified polymers, such as maleic anhydride-styrene copolymers, maleic anhydride-polyethylene copolymers, and maleic anhydride-g-polypropylene. These modified polymers have improved properties, such as better adhesion, thermal stability, and chemical resistance, and are used in a wide range of applications, such as coatings, adhesives, and composites.
Another important application of maleic anhydride is in the synthesis of maleimide derivatives, which are widely used in the production of pharmaceuticals, agrochemicals, and dyes. Maleimide derivatives have a wide range of biological activities, such as anticancer, antifungal, and antiviral activities, and are used as drug candidates in various clinical trials.
Propriétés
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUCGJMSQRPJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2C(C1=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934534 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
CAS RN |
15254-69-0 | |
| Record name | 2,3-Epoxy-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




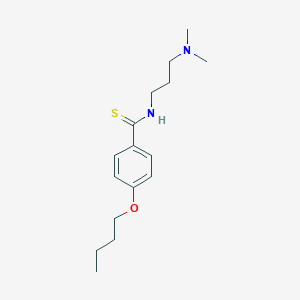
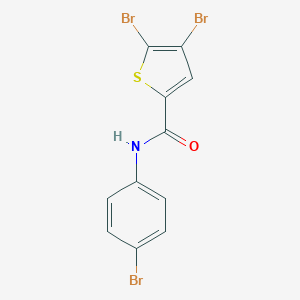
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
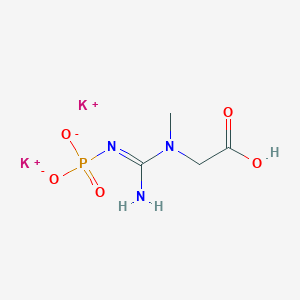
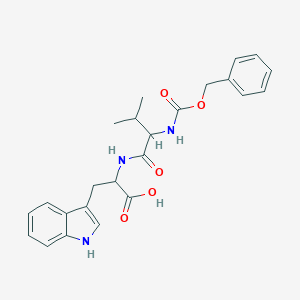
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
